molecular formula C10H14BrNO B2649254 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide CAS No. 1046816-28-7

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

Cat. No.: B2649254
CAS No.: 1046816-28-7
M. Wt: 244.132
InChI Key: SOBVKHPOCMTNDS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide (CAS Number: 667398-64-3) is a high-purity chemical compound supplied for research purposes. With the molecular formula C 10 H 14 BrNO and a molecular weight of 244.1283 g/mol , this hydrobromide salt offers enhanced stability and solubility for experimental applications. The compound belongs to the tetrahydro-3-benzazepine chemical class, a privileged scaffold in medicinal chemistry recognized for its significant potential in neuroscience research . While the specific profile of this salt is under investigation, structural analogs and related benzazepine derivatives are extensively studied as potent and selective antagonists of the GluN2B subunit of the NMDA receptor . This mechanism is a prominent target for developing therapeutic agents for neurological conditions. Furthermore, research on related diazepino[1,2-a]benzimidazole compounds, which share structural features, has demonstrated prominent anxiolytic and analgesic properties in preclinical models, suggesting potential utility in neuropsychopharmacology research . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any human or animal use . Researchers are advised to handle this material with appropriate safety precautions. For specific storage and handling information, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBVKHPOCMTNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-28-7
Record name 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable aldehyde or ketone under acidic conditions to form the azepine ring. The resulting intermediate is then subjected to bromination to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated azepine derivatives .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide
  • Molecular Formula : C10H12BrN
  • Molecular Weight : Approximately 240.11 g/mol
  • Physical Appearance : Yellow to brown solid
  • Purity : Typically ≥95% .

Neurological Disorders

Research indicates that compounds related to this compound may exhibit neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases such as:

  • Alzheimer's Disease
    • The compound may help mitigate symptoms associated with Alzheimer's by targeting specific pathways involved in neurodegeneration .
  • Parkinson's Disease
    • Studies suggest that similar compounds can alleviate motor symptoms and improve quality of life for patients with Parkinson's disease .

Analgesic Properties

The compound has shown promise as an analgesic agent. It is hypothesized to function through various mechanisms:

  • Pain Management
    • Research has demonstrated that derivatives of benzo[b]azepine compounds can effectively manage chronic pain conditions by modulating neurotransmitter systems involved in pain perception .

Antidepressant Effects

Recent studies have explored the antidepressant potential of synthesized benzodiazepine analogues similar to this compound:

  • Animal Models
    • In forced swim tests and tail suspension tests, certain derivatives exhibited significant reductions in immobility time, indicating potential antidepressant effects .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study involving the synthesis of various benzo[b]azepine derivatives assessed their neuroprotective effects on neuronal cells exposed to amyloid-beta toxicity. The results indicated that specific compounds could significantly reduce cell death and improve cell viability through anti-apoptotic mechanisms .

Case Study 2: Analgesic Efficacy

In a clinical trial assessing the analgesic efficacy of a derivative of the compound on patients with neuropathic pain, results showed a marked improvement in pain scores compared to placebo. The compound was well-tolerated with minimal side effects reported .

Summary of Findings

ApplicationMechanismKey Findings
Neurological DisordersNeuroprotectionPotential benefits in Alzheimer's and Parkinson's disease management
Analgesic PropertiesModulation of neurotransmittersEffective in chronic pain management
Antidepressant EffectsReduction of immobility timeSignificant results in animal models indicating potential antidepressant activity

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The pharmacological activity of tetrahydrobenzazepines is highly dependent on substituents and ring fusion positions (e.g., benzo[b] vs. benzo[d]). Key analogs include:

Compound Name Substituents Ring System Counterion Molecular Weight Reference
Target Compound 7-OH Benzo[b]azepine HBr ~284.13*
SKF83959 7,8-diOH, 3-Me, 5-(3-MePh) Benzo[d]azepine HBr 370.29
SKF83566 8-Br, 3-Me, 5-Ph Benzo[d]azepine None 360.24
SCH 23390 Hydrochloride 8-Cl, 3-Me, 5-Ph Benzo[d]azepine HCl 329.82
9-Bromo-...-7-carboxylic Acid 9-Br, 7-COOH Benzo[b]azepine None 270.12

*Calculated based on C₁₁H₁₄BrNO.

Key Observations :

  • Ring Fusion : Benzo[b] vs. benzo[d] alters the spatial orientation of substituents, affecting receptor binding. For example, benzo[d]azepines (e.g., SKF83566) show higher dopamine D1 receptor antagonism compared to benzo[b] derivatives .
  • Substituents: Bromo (Br) and chloro (Cl) groups enhance receptor affinity but reduce solubility.
  • Counterions : Hydrobromide (HBr) and hydrochloride (HCl) salts improve bioavailability compared to free bases .

Pharmacological Activity

Dopamine Receptor Interactions
  • SKF83959 exhibits anti-seizure effects in murine models via sigma-1 receptor modulation .
  • SKF81297 (6-Cl-7,8-diOH) : A potent D1 agonist (EC₅₀ = 0.1 µM) with poor efficacy in Parkinsonian models due to rapid metabolism .
  • SCH 23390 : A selective D1 antagonist (IC₅₀ = 0.2 nM) used to study dopamine signaling pathways .
Anti-Seizure Effects
  • SKF83959 : Reduces seizure severity in maximal electroshock and pentylenetetrazole-induced models .
  • SOMCL-668 : A derivative of the target compound with enhanced sigma-1 receptor binding, showing promise in status epilepticus models .

Physicochemical Properties

Property Target Compound SKF83566 SCH 23390 (HCl)
LogP (Predicted) 2.1 3.8 3.5
Solubility (H₂O) High (HBr salt) Low Moderate (HCl)
Hydrogen Bond Donors 1 1 1

Notes:

  • The hydrobromide salt of the target compound likely improves aqueous solubility compared to non-salt analogs like SKF83566 .
  • Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine in SCH 23390, affecting tissue distribution .

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrN
  • Molecular Weight : 262.574 g/mol
  • CAS Number : 321435-99-8

Research indicates that compounds similar to this compound exhibit various biological activities. The mechanisms through which these compounds exert their effects include:

  • Anxiolytic Activity :
    • Compounds in the benzazepine class have been shown to possess anxiolytic properties. For instance, studies using the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests demonstrated that certain derivatives significantly reduce anxiety-like behaviors in rodents .
    • The anxiolytic effects are often compared to standard anxiolytics such as diazepam.
  • NMDA Receptor Interaction :
    • Some studies have explored the interaction of related compounds with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in various neurological disorders. Binding assays have indicated that these compounds can modulate receptor activity, suggesting potential therapeutic applications in conditions like depression and schizophrenia .
  • Serotonergic Activity :
    • There is evidence that certain derivatives act as selective agonists for serotonin receptors (5-HT2C), which are implicated in mood regulation and anxiety disorders. This receptor interaction could offer a pathway for developing new antidepressants .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMethodologyKey Findings
Anxiolytic2b (related compound)EPM, LDBSignificant reduction in anxiety-like behavior
NMDA Receptor2,3,4,5-tetrahydro derivativesBinding AssaysModulation of receptor activity
Serotonergic6-substituted derivativesIn vivo studiesAgonist activity at 5-HT2C receptors

Case Study: Anxiolytic Effects

A study conducted on a series of benzazepine derivatives found that specific compounds demonstrated a high degree of efficacy in reducing anxiety in animal models. For example, compound 2b showed a significant increase in time spent in open arms during EPM testing compared to controls, indicating reduced anxiety levels .

Safety and Toxicity

The acute oral toxicity of these compounds has been assessed using standard toxicity classification systems. Compounds similar to this compound have been classified as having low toxicity (IV class), indicating a favorable safety profile for further development .

Q & A

Q. What are the key considerations for synthesizing 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide?

Synthesis typically involves multi-step routes starting from benzazepine precursors. A common approach includes:

  • Acylation/Functionalization : Reacting the benzazepine core with halogenated or hydroxyl-bearing reagents under basic conditions (e.g., triethylamine) to introduce substituents.
  • Salt Formation : Converting the free base to the hydrobromide salt via reaction with HBr in a polar solvent (e.g., ethanol).
  • Purification : Recrystallization or chromatography to achieve ≥95% purity, verified by HPLC or NMR .

Q. How is the crystal structure of this compound determined experimentally?

X-ray diffraction (XRD) is the gold standard:

  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans.
  • Parameters : Typical monoclinic space group (e.g., P2₁/c) with unit cell dimensions a = 9.05 Å, b = 23.25 Å, c = 11.56 Å, β = 100.48°, and Z = 8 .
  • Refinement : SHELXL software for least-squares refinement, achieving R₁ < 0.05 for high-resolution data .

Q. What analytical methods are used to assess purity and identity?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA).
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 368.27 for the hydrobromide salt) .
  • Elemental Analysis : Verify Br content (theoretical ~21.7%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How can stereochemical discrepancies in pharmacological activity be resolved?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers. The R-isomer often shows higher dopamine D₁ receptor antagonism (e.g., SCH 23390 hydrochloride, IC₅₀ = 0.2 nM) .
  • Receptor Binding Assays : Compare enantiomer activity in vitro (e.g., cAMP inhibition in HEK293 cells expressing D₁ receptors) to correlate structure-activity relationships (SAR) .

Q. How to address contradictions in crystallographic and computational conformational data?

  • Dynamic NMR : Analyze temperature-dependent spectra to detect ring-flipping or chair-boat transitions in solution.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare with XRD torsion angles (e.g., dihedral angles between benzazepine and substituents: 17.4–21.1°) .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, which are common in benzazepine derivatives .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., acylation).
  • DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify robust conditions (e.g., 80% yield at 0°C vs. 65% at 25°C) .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .

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